molecular formula C7H4F5NO B2756131 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one CAS No. 2445791-19-3

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2756131
CAS No.: 2445791-19-3
M. Wt: 213.107
InChI Key: HHRULJUNRKCGAC-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one is a specialized fluorinated dihydropyridinone scaffold designed for advanced research and development. The incorporation of a pentafluoroethyl group is a strategic modification in medicinal chemistry, as this highly electronegative moiety can significantly influence a compound's electronic distribution, metabolic stability, and lipophilicity, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties . The dihydropyridinone core is a privileged structure in drug discovery, known for its diverse biological activities and presence in pharmacologically active molecules . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures. Its primary research value lies in its potential as a precursor or scaffold in programs aimed at developing novel therapeutic agents, particularly as modulators of ion channels or enzymes . The presence of the dihydropyridinone ring also makes it a candidate for exploration in multi-component reactions, such as the Hantzsch synthesis, to create diverse chemical libraries for high-throughput screening . This compound is supplied exclusively for research applications in fields such as medicinal chemistry, chemical biology, and pharmaceutical sciences.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-13-5(4)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRULJUNRKCGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable pyridine derivative with a pentafluoroethylating agent. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one as a candidate for anticancer therapies. The compound's structural similarity to other dihydropyridine derivatives suggests it may exhibit similar pharmacological properties.

  • Mechanism of Action : Dihydropyridines are known to interact with calcium channels and other biological targets that play critical roles in cell proliferation and apoptosis. The fluorinated ethyl group may enhance lipophilicity and membrane permeability, potentially increasing bioavailability .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. The presence of the pentafluoroethyl group may contribute to its efficacy against various microbial strains.

  • Case Study : A study demonstrated that derivatives of dihydropyridines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of microbial cell membranes .

Fluorinated Polymers

The unique fluorinated structure of this compound makes it a candidate for the synthesis of advanced materials such as fluorinated polymers.

  • Properties : Fluorinated polymers are known for their chemical resistance and thermal stability. Incorporating this compound into polymer matrices could lead to materials with enhanced performance characteristics suitable for harsh environments .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AnticancerPotential as a calcium channel blocker; induces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains; disrupts cell membranes
Material ScienceUsed in the synthesis of fluorinated polymers with enhanced properties

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets through its fluorinated moiety. The electron-withdrawing effect of the fluorine atoms can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to modulation of specific pathways and biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Pyridine Derivatives

2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine (CAS 1204234-54-7)
  • Structure : Pyridine ring with fluorine substituents at positions 2 and 6, and a pentafluoroethyl group at position 3.
  • Key Properties: High lipophilicity and chemical stability due to fluorine substitution. Resistance to enzymatic degradation, making it suitable for agrochemical and pharmaceutical applications.
  • Applications : Used in crop protection agents and drug intermediates .
3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine Hydrochloride (CAS 2418692-81-4)
  • Structure : Pyridin-2-amine with a pentafluoroethyl substituent at position 3, formulated as a hydrochloride salt.
  • Key Properties :
    • The hydrochloride salt enhances water solubility, favoring laboratory and pharmacological use.
    • Basic amine functionality contrasts with the neutral lactam in the dihydropyridin-2-one analog.
  • Applications : Primarily for research purposes due to discontinued commercial availability .

Fluorinated Pyridinone and Imidazopyridinone Derivatives

(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one
  • Structure : Imidazo[1,2-a]pyridin-2-one fused ring system with a 2-fluorophenyl hydroxymethylene substituent.
  • Applications : Investigated for medicinal chemistry applications due to its hybrid heterocyclic framework .

Perfluoroalkylated Sulfonates and Sulfonamides

Potassium Salts of Perfluoroalkylated Compounds (e.g., CAS 335-24-0)
  • Structure : Cyclohexane-sulfonate with a pentafluoroethyl group and additional fluorination.
  • Key Properties :
    • High polarity due to sulfonate groups, contrasting with the moderate polarity of pyridin-2-one derivatives.
    • Exceptional thermal and chemical stability, suited for industrial applications like surfactants.
  • Applications : Used in firefighting foams and waterproof coatings .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Applications Notable Properties
Dihydropyridin-2-one (Target) 1,2-Dihydropyridin-2-one 3-pentafluoroethyl ~250 (estimated) Pharmaceuticals Lactam H-bonding, metabolic stability
2,6-Difluoro-3-pentafluoroethylpyridine Pyridine 2,6-F; 3-CF₂CF₃ N/A Agrochemicals High stability, lipophilicity
Imidazo[1,2-a]pyridin-2-one Fused imidazo-pyridine 2-fluorophenyl, hydroxymethylene N/A Drug discovery H-bonding capacity, fluorinated aryl
Perfluoroalkyl sulfonate Cyclohexane-sulfonate Multiple fluorinated alkyl chains ~500 (estimated) Industrial surfactants Extreme polarity, thermal resilience

Research Findings and Mechanistic Insights

  • Electronic Effects : The pentafluoroethyl group exerts strong electron-withdrawing effects, stabilizing negative charges and influencing reaction pathways in nucleophilic substitution or cross-coupling reactions .
  • Metabolic Stability : Fluorination generally reduces oxidative metabolism, extending the half-life of pharmaceuticals. The dihydropyridin-2-one’s lactam ring may further resist enzymatic hydrolysis compared to pyridine analogs .
  • Synthetic Challenges : Fluorinated heterocycles often require specialized reagents (e.g., Selectfluor) or conditions (e.g., high-pressure fluorination), as inferred from synthesis methods for related compounds .

Tools for Structural Characterization

  • X-ray Crystallography : Programs like SHELX and OLEX2 are critical for resolving the geometries of fluorinated compounds, particularly to confirm substituent positions and ring conformations .
  • Computational Modeling : Density-functional theory (DFT) methods, such as those described by Becke, aid in predicting electronic properties and reaction mechanisms .

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one (CAS: 2445791-19-3) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity through a synthesis of available research findings, case studies, and data tables.

  • Molecular Formula : C₇H₄F₅NO
  • Molar Mass : 213.1 g/mol
  • CAS Number : 2445791-19-3

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Activity

Studies have indicated that dihydropyridine derivatives exhibit antimicrobial properties. The presence of the pentafluoroethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various microbial strains.

2. Anticancer Properties

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Further investigation is needed to establish specific pathways involved.

3. Neuroprotective Effects

Dihydropyridine derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability of these compounds to modulate calcium channels may play a role in protecting neuronal cells from excitotoxicity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1,2-dihydropyridin-2-oneAnticancer
6-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-oneNeuroprotective

Case Studies

Several case studies have highlighted the potential applications of dihydropyridine derivatives in therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the fluorinated side chains significantly enhanced antibacterial activity.

Case Study 2: Cancer Cell Line Studies

In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain derivatives led to a significant reduction in cell viability. The study suggested that the mechanism involved apoptosis and cell cycle arrest.

Case Study 3: Neuroprotection in Animal Models

Research involving animal models of Alzheimer's disease indicated that dihydropyridine derivatives improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest a potential therapeutic role for these compounds in neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one?

A common approach involves coupling reactions using fluorinated reagents. For example, pentafluoroethyl triethylsilane can react with aryl halides in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) at elevated temperatures (90–100°C). Post-reaction purification via column chromatography or recrystallization is critical due to the compound’s high fluorination, which may introduce byproducts like hydrodefluorination intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for identifying fluorine environments. Peaks for the pentafluoroethyl group typically appear between δ −80 to −120 ppm.
  • Mass Spectrometry (HRMS) : Accurate mass determination (theoretical [M+H]⁺: 214.07) confirms molecular formula (C₇H₄F₅NO).
  • X-ray Crystallography : Resolves spatial arrangement, particularly the dihydropyridin-2-one ring conformation and fluorinated substituent orientation .

Q. What stability challenges arise during storage or handling?

Fluorinated compounds are prone to hydrolysis under acidic/basic conditions. Stability studies recommend:

  • Storing under inert gas (argon) at −20°C.
  • Avoiding prolonged exposure to UV light (due to potential C-F bond cleavage).
  • Using anhydrous solvents (e.g., THF, DMF) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do contradictory reports on the compound’s reactivity with nucleophiles inform experimental design?

Some studies report selective substitution at the dihydropyridinone carbonyl, while others note pentafluoroethyl group reactivity. To resolve discrepancies:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and monitor intermediates via LC-MS.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways .

Q. What methodologies address low yields in fluorinated heterocycle synthesis?

Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side reactions.
  • Fluorous-Phase Purification : Leverages the compound’s high fluorine content for selective separation using fluorous silica gel.
  • Catalyst Screening : Palladium or nickel complexes may improve cross-coupling efficiency compared to copper .

Q. How does fluorination impact biological activity, and what assays are suitable for evaluation?

Fluorination enhances metabolic stability and membrane permeability. Key assays:

  • CYP450 Inhibition : Fluorinated moieties often inhibit cytochrome P450 enzymes (use liver microsomes + LC-MS).
  • LogP Determination : Measure lipophilicity via shake-flask method (expected LogP ~2.5 due to fluorinated groups).
  • In Vitro Toxicity : Fluorinated compounds may accumulate in lipid-rich tissues; assess cytotoxicity in HepG2 cells .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like kinases or GPCRs, focusing on fluorine-mediated hydrophobic interactions.
  • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • Pharmacophore Modeling : Identify critical fluorine atoms contributing to target affinity .

Data Contradiction Analysis

3.1 Discrepancies in Reported pKa Values
Studies cite pKa values ranging from 3.8 to 5.2 for the dihydropyridinone NH group. Resolve by:

  • Standardized Solvent Conditions : Compare measurements in identical buffer systems (e.g., ammonium acetate pH 6.5).
  • Potentiometric Titration with Fluorine-Specific Electrodes : Reduces interference from fluorinated substituents .

3.2 Conflicting Solubility Data in Polar vs. Nonpolar Solvents
While some sources claim high aqueous solubility (~10 mg/mL), others report <1 mg/mL. Investigate via:

  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers.
  • Co-Solvency Studies : Use ethanol/water mixtures to balance fluorophilicity and hydrophilicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight213.11 g/molHRMS
LogP (Octanol/Water)2.5 ± 0.3Shake-Flask
19F^{19}\text{F} NMR Shiftδ −112 ppm (CF₂), −144 ppm (CF₃)Bruker 500 MHz

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal ValueOutcome
CatalystCuI/1,10-PhenanthrolineYield: 78% (vs. 45% with Pd)
Temperature90°CReduced hydrodefluorination
PurificationFluorous Silica GelPurity >98%

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